molecular formula C18H17N3O3S B11530992 (3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

Cat. No.: B11530992
M. Wt: 355.4 g/mol
InChI Key: LGBXVUJEOAWJEC-UHFFFAOYSA-N
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Description

5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with ethyl, dimethyl, and nitrobenzoyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-bromo ketones, under specific conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the thieno[2,3-b]pyridine core with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process.

Chemical Reactions Analysis

5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thieno[2,3-b]pyridine core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE include other thienopyridine derivatives, such as:

    5-BENZYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE: Similar structure but with a benzyl group instead of an ethyl group.

    4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE: Lacks the ethyl group, resulting in different chemical properties.

    5-ETHYL-4,6-DIMETHYL-2-(4-AMINOBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity.

The uniqueness of 5-ETHYL-4,6-DIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H17N3O3S/c1-4-13-9(2)14-15(19)17(25-18(14)20-10(13)3)16(22)11-5-7-12(8-6-11)21(23)24/h5-8H,4,19H2,1-3H3

InChI Key

LGBXVUJEOAWJEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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